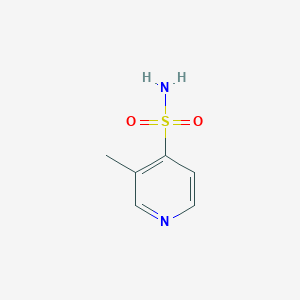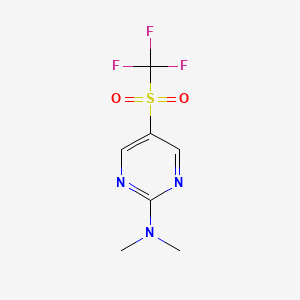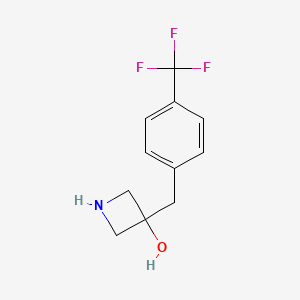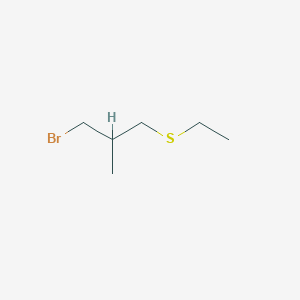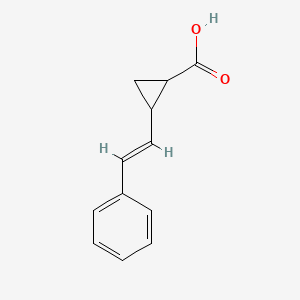
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid is a compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method starts with cinnamic acid, which undergoes esterification, cyclopropanation, and subsequent hydrolysis to yield the racemic mixture of the target compound. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strain energy can influence the reactivity of the compound, making it a useful intermediate in various chemical reactions. The phenylethenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-
Uniqueness
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties compared to other cyclopropane derivatives.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,13,14)/b7-6+ |
InChI-Schlüssel |
LZWGWNCWWBBDKJ-VOTSOKGWSA-N |
Isomerische SMILES |
C1C(C1C(=O)O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1C(=O)O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
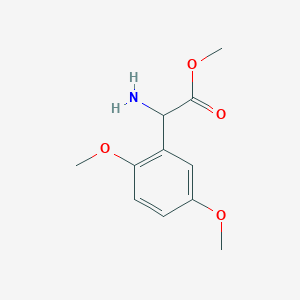

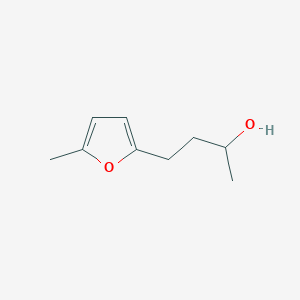
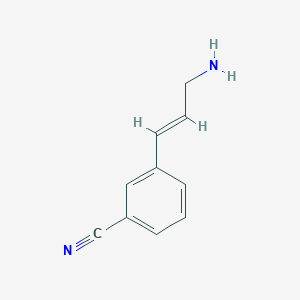
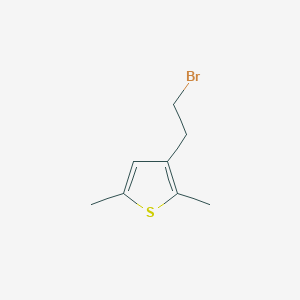
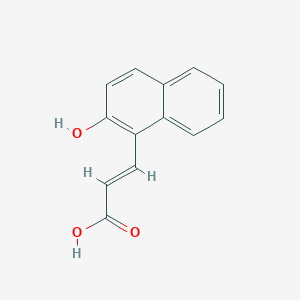
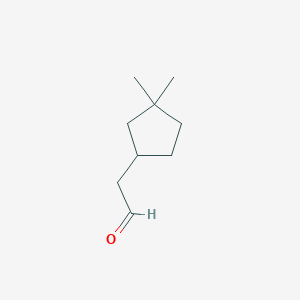
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
